1-(Bromomethyl)-4-chloro-2-methoxybenzene
Overview
Description
1-(Bromomethyl)-4-chloro-2-methoxybenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, featuring a bromomethyl group, a chlorine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromomethylation of 4-chloro-2-methoxybenzene using paraformaldehyde and hydrobromic acid in acetic acid. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride
Major Products Formed:
Nucleophilic Substitution: Products like 4-chloro-2-methoxybenzylamine or 4-chloro-2-methoxybenzylthiol.
Oxidation: Products like 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.
Reduction: 4-chloro-2-methoxytoluene
Scientific Research Applications
1-(Bromomethyl)-4-chloro-2-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2-methoxybenzene involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a building block for more complex structures .
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chlorobenzene
- 1-(Bromomethyl)-2-methoxybenzene
- 1-(Bromomethyl)-4-methoxybenzene
Comparison: 1-(Bromomethyl)-4-chloro-2-methoxybenzene is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, the compound offers distinct reactivity patterns, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRCKXHQCBEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624852 | |
Record name | 1-(Bromomethyl)-4-chloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76283-12-0 | |
Record name | 1-(Bromomethyl)-4-chloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-chloro-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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